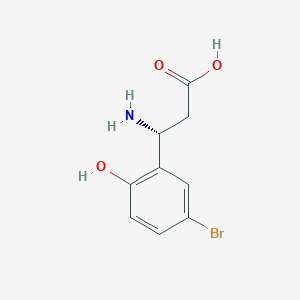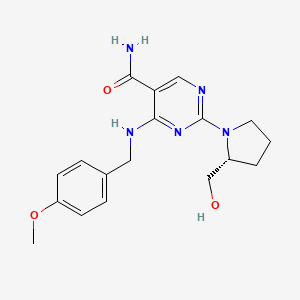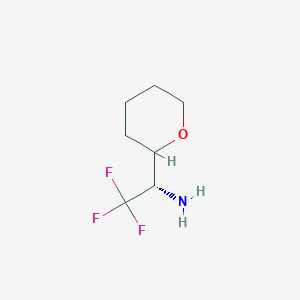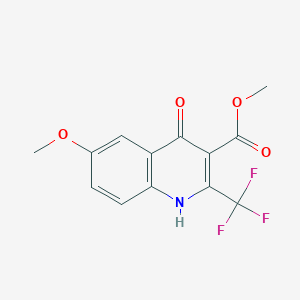![molecular formula C18H22N2 B15238294 {2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine](/img/structure/B15238294.png)
{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine is a complex organic compound characterized by its unique spiro structure, which includes an adamantane and indene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with indene derivatives under specific conditions to form the spiro compound. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
{2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
{2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which {2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The spiro structure of the compound allows for unique spatial arrangements that can enhance binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-N’-{2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}benzohydrazide
- Indane-1,3-dione derivatives
- Spiro-imidazo pyridine-indene derivatives
Uniqueness
What sets {2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine apart from similar compounds is its unique spiro structure, which provides distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular configurations.
属性
分子式 |
C18H22N2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC 名称 |
(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylidenehydrazine |
InChI |
InChI=1S/C18H22N2/c19-20-17-10-18(16-4-2-1-3-15(16)17)13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14H,5-10,19H2/b20-17- |
InChI 键 |
XUQFCJNSNCJAFZ-JZJYNLBNSA-N |
手性 SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N/N)/C5=CC=CC=C45 |
规范 SMILES |
C1C2CC3CC1CC(C2)C34CC(=NN)C5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


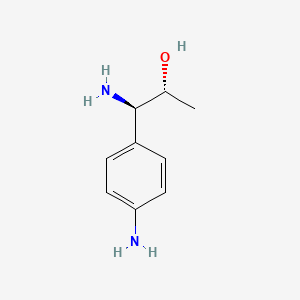
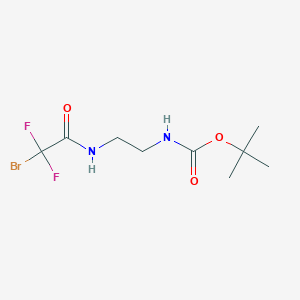
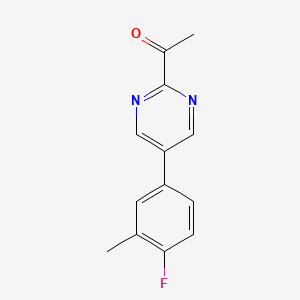
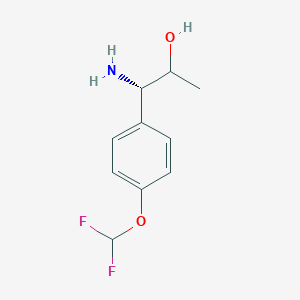
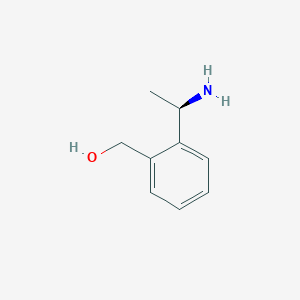
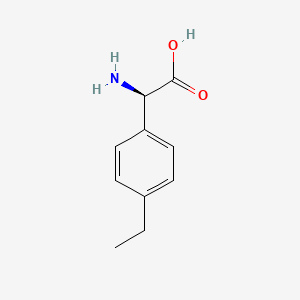
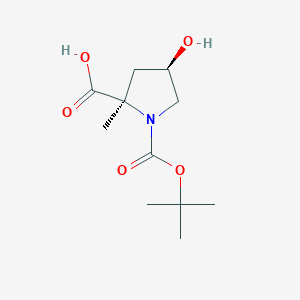
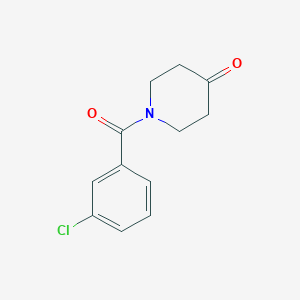
![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)
![(3R,5R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B15238272.png)
